Field: Organic Chemistry
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8-Oxabicyclo[3.2.1]oct-6-en-3-one is a bicyclic compound characterized by its unique structure, which includes an oxygen atom integrated into a bicyclic framework. This compound features a ketone functional group and exhibits a distinctive arrangement of carbon atoms that contributes to its chemical properties and reactivity. The molecular formula for 8-oxabicyclo[3.2.1]oct-6-en-3-one is C₈H₈O₂, and it is known for its potential applications in organic synthesis and medicinal chemistry.
Research indicates that 8-oxabicyclo[3.2.1]oct-6-en-3-one and its derivatives exhibit notable biological activities, including:
Several methods are employed to synthesize 8-oxabicyclo[3.2.1]oct-6-en-3-one:
8-Oxabicyclo[3.2.1]oct-6-en-3-one finds applications in several fields:
Interaction studies involving 8-oxabicyclo[3.2.1]oct-6-en-3-one focus on its reactivity with various nucleophiles and electrophiles:
Several compounds share structural similarities with 8-oxabicyclo[3.2.1]oct-6-en-3-one, each exhibiting unique characteristics:
Compound Name | Structural Features | Unique Properties |
---|---|---|
8-Oxabicyclo[3.2.0]octan-6-one | Similar bicyclic structure without double bond | Different reactivity patterns |
7-Oxabicyclo[4.2.0]octan-5-one | Contains an additional oxygen atom | Altered biological activity |
8-Oxabicyclo[5.2.0]nonan-7-one | Larger bicyclic system | Potentially different synthetic pathways |
These compounds illustrate variations in oxygen placement and ring size that influence their chemical behavior and applications.
The compound was first synthesized in the late 20th century through [4+3] cycloaddition reactions between furan derivatives and oxyallyl cations generated from polyhalogenated ketones. Early work by Hoffmann and Vogel in the 1990s demonstrated its potential as a chiral template for stereoselective transformations. A breakthrough came in 1999 with Sendelbach et al.’s improved synthesis using sodium trifluoroethoxide, which enabled scalable production of derivatives. By the early 2000s, its utility in asymmetric synthesis was firmly established, particularly through Hartung and Hoffmann’s systematic studies on desymmetrization protocols.
Table 1: Key Milestones in the Development of 8-Oxabicyclo[3.2.1]oct-6-en-3-one
The compound’s significance arises from three key features:
Table 2: Comparative Reactivity of Key Positions
Recent advances focus on three areas:
Density functional theory (DFT) studies have rationalized the stereochemical outcomes of nucleophilic additions. For instance, the endo preference in ketone reductions arises from torsional strain relief in the transition state.
Table 3: Selected Applications in Natural Product Synthesis
8-Oxabicyclo[3.2.1]oct-6-en-3-one is a bicyclic organic compound characterized by its unique structural arrangement incorporating an oxygen bridge within a seven-membered bicyclic framework [1]. The compound possesses the molecular formula C₇H₈O₂ with a molecular weight of 124.14 grams per mole [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 8-oxabicyclo[3.2.1]oct-6-en-3-one, reflecting its bicyclic structure with an oxygen atom at position 8 and a ketone functional group at position 3 [3].
The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation is C1C2C=CC(O2)CC1=O, while the International Chemical Identifier is InChI=1S/C7H8O2/c8-5-3-6-1-2-7(4-5)9-6/h1-2,6-7H,3-4H2 [3]. The International Chemical Identifier Key is DJXYBPVHUSVRLJ-UHFFFAOYSA-N, providing a unique identifier for this specific molecular structure [1] [3].
The bicyclic framework features a seven-membered ring system with an oxygen bridge connecting positions 1 and 5, creating the characteristic oxabicyclo[3.2.1] scaffold [1]. The compound contains an alkene moiety between carbons 6 and 7, contributing to its designation as an oct-6-en derivative [2]. The ketone functionality at position 3 represents a crucial structural feature that influences both the chemical reactivity and spectroscopic properties of the molecule [3].
The physical and chemical properties of 8-oxabicyclo[3.2.1]oct-6-en-3-one have been characterized through experimental measurements and computational predictions [4] [5]. The compound exhibits a melting point ranging from 36-38°C, indicating its solid state at room temperature [5]. The boiling point has been reported to occur at 110-130°C under reduced pressure conditions of 11 Torr [5].
The density of 8-oxabicyclo[3.2.1]oct-6-en-3-one is predicted to be 1.196 ± 0.06 grams per cubic centimeter [5]. The exact mass has been determined to be 124.052429 atomic mass units, providing precise molecular weight information for analytical applications [2]. The polar surface area is calculated to be 26.30000 square angstroms, indicating moderate polarity characteristics [4].
The logarithm of the partition coefficient between octanol and water (LogP) has been determined to be 0.67290, suggesting balanced hydrophilic and lipophilic properties [4]. This value indicates moderate water solubility while maintaining some degree of fat solubility, which is advantageous for various chemical and biological applications [6]. The compound classification under the Harmonized System Code is 2932999099, categorizing it as "other heterocyclic compounds with oxygen hetero-atom(s) only" [4].
Table 1. Physical and Chemical Properties of 8-Oxabicyclo[3.2.1]oct-6-en-3-one
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₈O₂ | [1] [2] |
Molecular Weight | 124.14 g/mol | [1] [2] |
Exact Mass | 124.052429 amu | [2] |
Melting Point | 36-38°C | [5] |
Boiling Point | 110-130°C (11 Torr) | [5] |
Density | 1.196 ± 0.06 g/cm³ | [5] |
LogP | 0.67290 | [4] |
Polar Surface Area | 26.30000 Ų | [4] |
Nuclear magnetic resonance spectroscopy provides detailed structural information about 8-oxabicyclo[3.2.1]oct-6-en-3-one through both proton and carbon-13 nuclear magnetic resonance techniques [7]. The compound exhibits characteristic nuclear magnetic resonance patterns that reflect its unique bicyclic structure and functional group arrangement [7] [8].
Proton nuclear magnetic resonance studies reveal distinct chemical shift patterns for the various hydrogen environments within the molecule [9]. The olefinic protons associated with the C6-C7 double bond appear in the characteristic downfield region, while the methylene protons adjacent to the ketone functionality show specific coupling patterns [9]. The bridge protons in the bicyclic system exhibit unique chemical shifts that are diagnostic for the oxabicyclo[3.2.1] framework [7].
Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule [7] [8]. The carbonyl carbon at position 3 typically appears in the characteristic ketone region around 200-210 parts per million [10]. The olefinic carbons at positions 6 and 7 show chemical shifts consistent with alkene functionality, while the bridge carbons exhibit shifts characteristic of the bicyclic ether system [7].
The nuclear magnetic resonance data has been instrumental in conformational analysis studies, where chemical shift calculations using density functional theory methods have been compared with experimental values to determine preferred conformations [7]. These studies indicate that nuclear magnetic resonance chemical shift calculations can provide more accurate conformational information than thermodynamic calculations alone [7] [8].
Mass spectrometry analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one provides molecular weight confirmation and fragmentation pattern information [1]. The molecular ion peak appears at mass-to-charge ratio 124, corresponding to the molecular formula C₇H₈O₂ [2]. Gas chromatography-mass spectrometry techniques have been employed to analyze the compound and its derivatives [1].
Predicted collision cross section values have been calculated for various adduct ions formed during mass spectrometry analysis [11]. The protonated molecular ion [M+H]⁺ exhibits a predicted collision cross section of 121.2 square angstroms at mass-to-charge ratio 125.05971 [11]. Sodium adduct ions [M+Na]⁺ show a collision cross section of 132.6 square angstroms at mass-to-charge ratio 147.04165 [11].
Additional adduct formations include ammonium adducts [M+NH₄]⁺ with collision cross section values of 131.2 square angstroms at mass-to-charge ratio 142.08625 [11]. Potassium adducts [M+K]⁺ exhibit collision cross section values of 128.7 square angstroms at mass-to-charge ratio 163.01559 [11]. These collision cross section values provide valuable information for ion mobility spectrometry applications [11].
Table 2. Predicted Collision Cross Section Values for 8-Oxabicyclo[3.2.1]oct-6-en-3-one
Adduct | m/z | Predicted Collision Cross Section (Ų) |
---|---|---|
[M+H]⁺ | 125.05971 | 121.2 |
[M+Na]⁺ | 147.04165 | 132.6 |
[M+NH₄]⁺ | 142.08625 | 131.2 |
[M+K]⁺ | 163.01559 | 128.7 |
[M-H]⁻ | 123.04515 | 123.6 |
Infrared spectroscopy analysis reveals characteristic absorption bands that correspond to the functional groups present in 8-oxabicyclo[3.2.1]oct-6-en-3-one [1]. The ketone carbonyl group exhibits a strong absorption band in the typical carbonyl stretching region, providing definitive identification of this functional group [6]. The alkene functionality between carbons 6 and 7 shows characteristic carbon-carbon double bond stretching vibrations [6].
The bicyclic ether bridge contributes to specific carbon-oxygen stretching vibrations that are diagnostic for the oxabicyclo framework [6]. The methylene groups in the ring system exhibit characteristic carbon-hydrogen stretching and bending vibrations [6]. Vapor phase infrared spectra have been recorded for the compound, providing detailed vibrational information [1].
The spectroscopic data obtained from infrared analysis complements the nuclear magnetic resonance and mass spectrometry data to provide comprehensive structural characterization [6]. The combination of these spectroscopic techniques enables unambiguous identification and structural confirmation of 8-oxabicyclo[3.2.1]oct-6-en-3-one and its derivatives [1] [6].
The conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one and related derivatives has been extensively studied through both experimental and theoretical approaches [7] [8]. The seven-membered ring containing the oxygen bridge can adopt different conformations, with chair and boat forms representing the primary conformational states [7].
Studies on related 8-oxabicyclo[3.2.1]octane derivatives indicate that the pyran ring portion of the bicyclic system preferentially adopts a chair conformation in most cases [7] [8]. However, specific substitution patterns can influence the conformational equilibrium, leading to situations where boat conformations become energetically favorable [7].
The conformational preference is influenced by several factors including steric interactions, electronic effects, and intramolecular hydrogen bonding when applicable [7]. For compounds with specific substitution patterns, the boat conformation may be stabilized through favorable intramolecular interactions that overcome the inherent energetic preference for the chair form [7] [8].
Experimental nuclear magnetic resonance data provides evidence for conformational preferences through analysis of coupling constants and chemical shift patterns [7]. The chair conformation typically exhibits characteristic coupling constants between vicinal protons, while boat conformations show different coupling patterns that can be distinguished through detailed nuclear magnetic resonance analysis [7].
Nuclear magnetic resonance spectroscopy has proven to be a powerful tool for conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives [7] [8]. Proton nuclear magnetic resonance coupling constants provide valuable information about dihedral angles and conformational preferences [7].
The analysis of vicinal coupling constants between protons on adjacent carbons reveals information about the preferred conformations [7]. Chair conformations typically exhibit larger coupling constants due to axial-axial relationships, while boat conformations show different coupling patterns [7]. These differences enable experimental determination of conformational preferences in solution [7] [8].
Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser enhancement spectroscopy, provide additional conformational information [7]. Nuclear Overhauser enhancement experiments reveal spatial proximities between protons, confirming conformational assignments made based on coupling constant analysis [7].
The temperature dependence of nuclear magnetic resonance parameters can provide information about conformational dynamics and energy barriers between different conformational states [7]. Variable temperature nuclear magnetic resonance studies have been employed to investigate conformational exchange processes in related bicyclic systems [7] [8].
Computational chemistry methods have been extensively applied to study the conformational properties of 8-oxabicyclo[3.2.1]oct-6-en-3-one and its derivatives [7] [8]. Semi-empirical methods such as Austin Model 1, ab initio Hartree-Fock calculations, and density functional theory approaches have been employed to investigate conformational energetics [7].
Geometry optimizations using various computational methods indicate that chair conformations generally possess lower relative energies compared to boat conformations [7]. Density functional theory calculations with the Becke three-parameter Lee-Yang-Parr functional and 6-31G* basis set have been particularly useful for conformational analysis [7] [8].
Solvent effects have been incorporated into computational studies using polarizable continuum models [7]. These calculations indicate that solvent interactions can influence conformational preferences, particularly for polar derivatives of the basic oxabicyclo framework [7] [8].
Chemical shift calculations using density functional theory methods provide a means to validate conformational assignments [7]. Comparison of calculated nuclear magnetic resonance chemical shifts with experimental values enables determination of the most accurate conformational models [7] [8]. In some cases, chemical shift calculations have proven more reliable than thermodynamic calculations for conformational analysis [7].
Table 3. Computational Methods Used in Conformational Analysis
Method | Basis Set | Application | Reference |
---|---|---|---|
Austin Model 1 | - | Semi-empirical optimization | [7] |
Hartree-Fock | 6-31G* | Ab initio calculations | [7] |
Density Functional Theory | 6-31G* | Geometry optimization | [7] |
Density Functional Theory | 6-311++G** | Chemical shift calculations | [7] |
The stereochemical aspects of 8-oxabicyclo[3.2.1]oct-6-en-3-one are fundamental to understanding its chemical behavior and potential applications [12] [13]. The bicyclic framework inherently possesses defined stereochemical features due to the rigid nature of the bridge system [12]. The compound contains stereocenters that influence its three-dimensional structure and reactivity patterns [2].
The 8-oxabicyclo[3.2.1] scaffold exhibits defined stereochemical relationships between substituents [12] [13]. The bridgehead positions are fixed in their spatial orientation due to the bicyclic constraint, while other positions can exhibit either exo or endo stereochemical relationships depending on their orientation relative to the oxygen bridge [14] [15].
Substituent additions to the bicyclic framework typically show stereoselectivity, with exo approach generally favored due to steric considerations [14] [15]. This stereochemical preference has been exploited in synthetic applications where controlled stereochemistry is desired [12]. The rigid bicyclic structure provides a stereochemically defined template for further chemical transformations [12] [13].
Asymmetric synthesis approaches have been developed for accessing enantiomerically pure forms of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives [12]. These methods include asymmetric cycloaddition reactions, desymmetrization protocols, and resolution procedures [12]. The stereochemical control achievable with this scaffold makes it valuable for natural product synthesis and medicinal chemistry applications [12] [13].
Classical synthetic routes to 8-Oxabicyclo[3.2.1]oct-6-en-3-one have historically relied on stepwise construction of the bicyclic core from acyclic or monocyclic precursors. These methods often involve:
Table 1: Representative Classical Synthetic Approaches
Method | Key Steps | Typical Yield (%) | Reference |
---|---|---|---|
Cyclohexene functionalization | Etherification, elimination | 40–60 | [1] [2] |
Bromination/elimination | Bromination, base-induced elimination | 50–70 | [3] |
Desymmetrization | Chiral auxiliary or catalyst, resolution | 60–80 | [1] [2] |
The [3+4] cycloaddition between oxyallyl cations and furan derivatives is the most widely adopted method for constructing the 8-Oxabicyclo[3.2.1]oct-6-en-3-one core. This reaction provides a rapid and stereoselective entry to the bicyclic system:
Table 2: [3+4] Cycloaddition Conditions and Outcomes
Oxyallyl Cation Source | Furan Substrate | Yield (%) | Stereoselectivity | Reference |
---|---|---|---|---|
Tetrahalogenoketone | Furan | 70–90 | High | [2] [4] |
Dihaloketone | C2-substituted furan | 60–85 | High | [4] |
Vinyldiazomethanes, upon decomposition (often catalyzed by transition metals), generate reactive intermediates that undergo [3+4] cycloaddition with furan derivatives:
Recent advancements have enabled the synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one via tandem sequences:
The tandem cyclopropanation followed by a Cope rearrangement is another powerful strategy:
Rhodium(II) carboxylate complexes catalyze the decomposition of diazo compounds to generate reactive carbenoids, which then participate in cycloaddition with furans:
Platinum-based catalysts can generate carbonyl ylides from diazo precursors:
Titanium tetrachloride acts as a Lewis acid to promote cascade reactions:
Chiral auxiliaries are employed to induce asymmetry during key cycloaddition or rearrangement steps:
Asymmetric catalysis, especially with chiral rhodium(II) complexes, allows for the direct synthesis of optically active 8-Oxabicyclo[3.2.1]oct-6-en-3-one derivatives:
Stereocontrol in these syntheses is governed by:
Table 3: Asymmetric Synthesis Outcomes
Strategy | Enantiomeric Excess (%) | Typical Yield (%) | Reference |
---|---|---|---|
Chiral auxiliary | 82–95 | 69–95 | [5] [9] |
Asymmetric catalysis | 85–97 | 60–90 | [7] [9] |